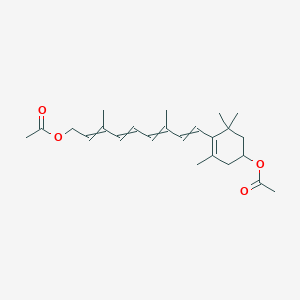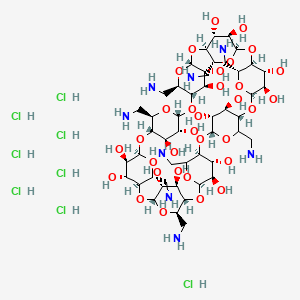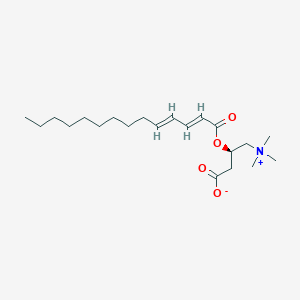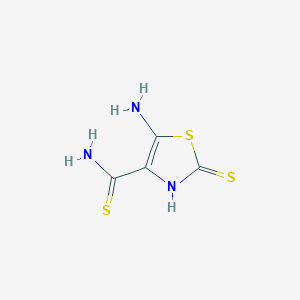![molecular formula C15H18O10S B13853339 [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy groups and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. The key steps often include:
Formation of the benzodioxol ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde precursors.
Introduction of acetoxy groups: Acetylation reactions using acetic anhydride in the presence of a catalyst like pyridine are commonly employed.
Incorporation of the sulfanylidene moiety: This step may involve the use of sulfur-containing reagents under controlled conditions to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfanylidene group can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetoxy groups may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [(3aS,4R,5S,6S,7R,7aR)-2,5,6,7-Tetrahydroxy-2-oxidohexahydro-1,3,2-benzodioxaphosphol-4-yl 2-amino-2-deoxy-D-glucopyranoside]
- [(3aS,4R,6S,7R,7aR)-6-{®-[(4S,5R)-5-(Dimethoxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl][(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy}-7-hydroxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate
Uniqueness
[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate is unique due to its combination of acetoxy and sulfanylidene groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H18O10S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate |
InChI |
InChI=1S/C15H18O10S/c1-5(16)20-9-10(21-6(2)17)12(23-8(4)19)14-13(24-15(26)25-14)11(9)22-7(3)18/h9-14H,1-4H3/t9-,10-,11+,12+,13-,14+/m0/s1 |
InChI Key |
OGDPAADFSHXROB-DHRKEOQWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 |
Canonical SMILES |
CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



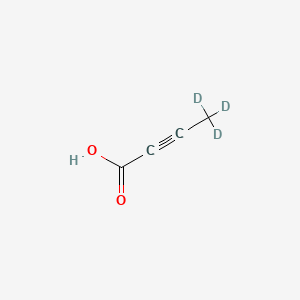
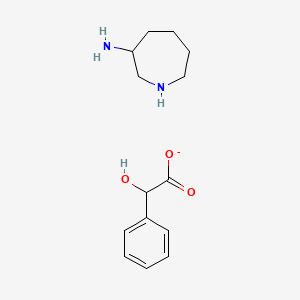
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
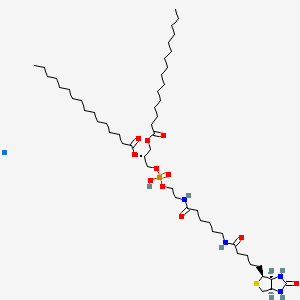
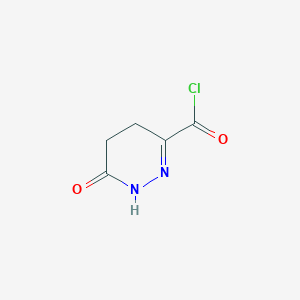
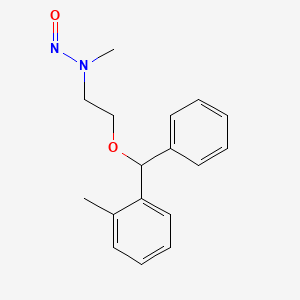
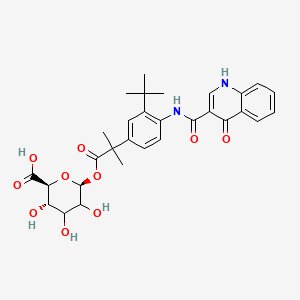

![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
